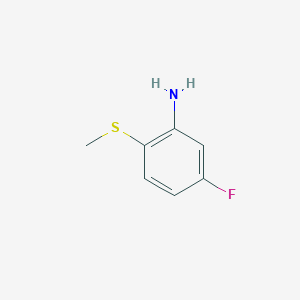![molecular formula C13H17ClN2O3 B8657268 tert-butyl N-[2-(6-chloropyridin-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B8657268.png)
tert-butyl N-[2-(6-chloropyridin-3-yl)-1-oxopropan-2-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl N-[2-(6-chloropyridin-3-yl)-1-oxopropan-2-yl]carbamate is an organic compound with the molecular formula C11H15ClN2O2 It is a derivative of pyridine and carbamate, characterized by the presence of a tert-butyl group, a chloropyridinyl moiety, and a carbamate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [1-(6-chloropyridin-3-yl)-1-methyl-2-oxoethyl]carbamate typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine and tert-butyl chloroformate.
Reaction with Formaldehyde: 6-chloropyridine undergoes a condensation reaction with formaldehyde to form 6-chloropyridin-3-ylmethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
tert-butyl N-[2-(6-chloropyridin-3-yl)-1-oxopropan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloropyridinyl moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced carbamate derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
科学的研究の応用
tert-butyl N-[2-(6-chloropyridin-3-yl)-1-oxopropan-2-yl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of tert-butyl [1-(6-chloropyridin-3-yl)-1-methyl-2-oxoethyl]carbamate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.
Pathways Involved: It can modulate pathways related to inflammation, microbial growth, or enzymatic activity, depending on its specific application.
類似化合物との比較
Similar Compounds
Tert-butyl (6-chloropyridin-3-yl)carbamate: Similar structure but lacks the oxoethyl group.
Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate: Contains a cyclobutyl ring instead of the oxoethyl group.
Uniqueness
tert-butyl N-[2-(6-chloropyridin-3-yl)-1-oxopropan-2-yl]carbamate is unique due to the presence of the oxoethyl group, which can influence its reactivity and interaction with biological targets
特性
分子式 |
C13H17ClN2O3 |
|---|---|
分子量 |
284.74 g/mol |
IUPAC名 |
tert-butyl N-[2-(6-chloropyridin-3-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C13H17ClN2O3/c1-12(2,3)19-11(18)16-13(4,8-17)9-5-6-10(14)15-7-9/h5-8H,1-4H3,(H,16,18) |
InChIキー |
KMNLPFAOQHJNSP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(C)(C=O)C1=CN=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


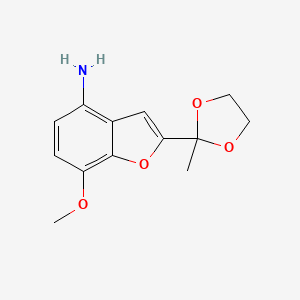
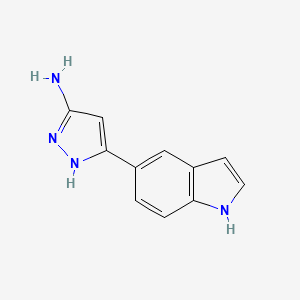
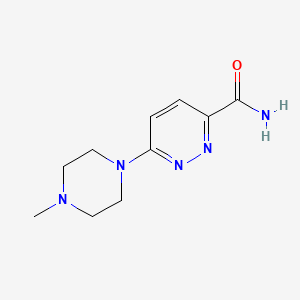
![4-[(Methylsulfanyl)methoxy]benzene-1,2-diamine](/img/structure/B8657205.png)
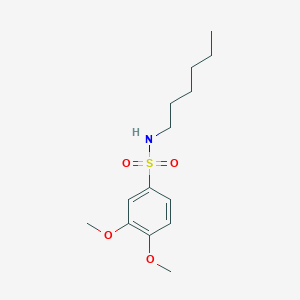
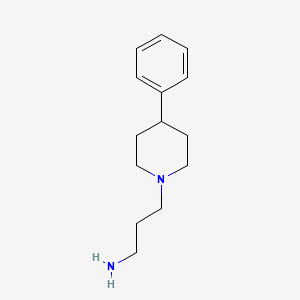
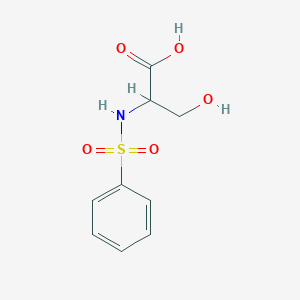
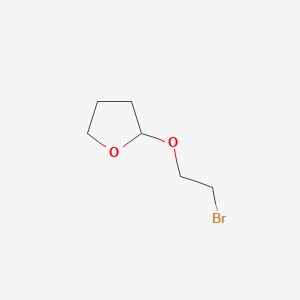
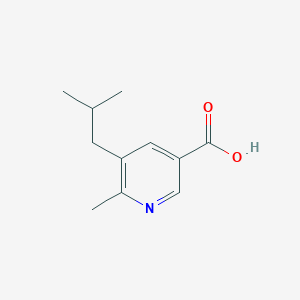
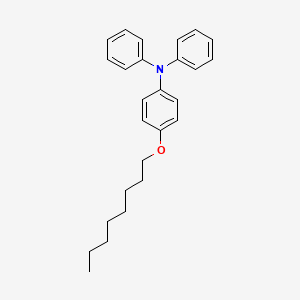
![3,4-Dibromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8657252.png)
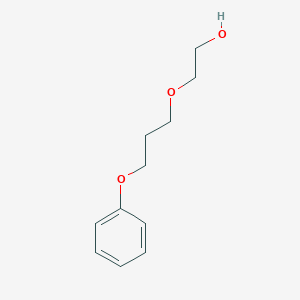
![methyl 2-[3-(1-pyridin-3-ylethenyl)-1H-indol-2-yl]acetate](/img/structure/B8657290.png)
